

# SHEN26 dosage and administration in clinical trials

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## Compound of Interest

Compound Name: **SHEN26**

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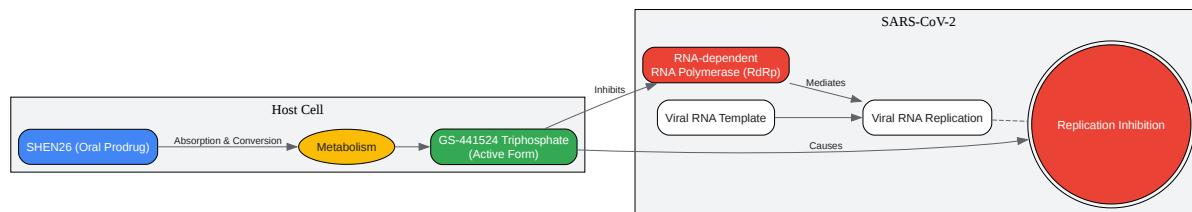
## Application Notes and Protocols for SHEN26

### Introduction

**SHEN26** (also known as ATV014) is an investigational oral antiviral agent being developed for the treatment of COVID-19. It is a prodrug of the nucleoside analog GS-441524, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp). By targeting this crucial enzyme, **SHEN26** disrupts viral replication. This document provides a summary of the dosage and administration of **SHEN26** as investigated in clinical trials, along with relevant protocols and its mechanism of action.

### Mechanism of Action

**SHEN26** is an orally bioavailable small molecule that, after administration, is converted into its active form, GS-441524 triphosphate. This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA chain by the RdRp. The incorporation of GS-441524 triphosphate leads to premature termination of RNA synthesis, thereby inhibiting viral replication.



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**Caption:** Mechanism of action of **SHEN26**.

## Dosage and Administration in Clinical Trials

Clinical trials have evaluated **SHEN26** in both healthy volunteers (Phase I) and patients with mild to moderate COVID-19 (Phase II). The administration route for all studies was oral.

### Phase I Clinical Trial (NCT05504746)

This study aimed to assess the safety, tolerability, and pharmacokinetics of **SHEN26** in healthy adult subjects.[1][2][3] The trial consisted of a single ascending-dose (SAD) and a multiple ascending-dose (MAD) component.[2][3]

Table 1: Phase I Dosing Regimens

Study Component	Dosage	Administration Schedule
Single Ascending-Dose (SAD)	50 mg, 100 mg, 200 mg, 400 mg, 800 mg, 1200 mg	Single oral dose[1]
Multiple Ascending-Dose (MAD)	200 mg, 400 mg, 600 mg	Twice daily for 5 consecutive days[1]
Food-Effect	800 mg	Single oral dose with a standard or high-fat meal[2][3]

## Phase II Clinical Trial (NCT05676073)

This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **SHEN26** in adult patients with mild to moderate COVID-19.[1][4][5][6]

Table 2: Phase II Dosing Regimens

Treatment Group	Dosage	Administration Schedule
Low-Dose	200 mg	Orally, specific frequency not detailed but likely once or twice daily[1][5][6]
High-Dose	400 mg	Orally, specific frequency not detailed but likely once or twice daily[1][5][6]
Placebo	Matching Placebo	Orally, same schedule as active arms[1][5][6]

## Experimental Protocols

The following protocols are based on the methodologies described in the publications of the **SHEN26** clinical trials.

## Phase II Efficacy and Safety Trial Protocol Overview

### 1. Patient Population:

- Inclusion Criteria: Adult patients (18-65 years) with a confirmed positive SARS-CoV-2 RT-PCR test within 5 days of enrollment and a diagnosis of mild to moderate COVID-19.[7]
- Exclusion Criteria: Recent treatment with other antiviral drugs, systemic or inhaled steroids for COVID-19, dialysis, known allergies to the study drug, pregnancy or breastfeeding, and participation in other clinical trials within one month.[7]

## 2. Study Design:

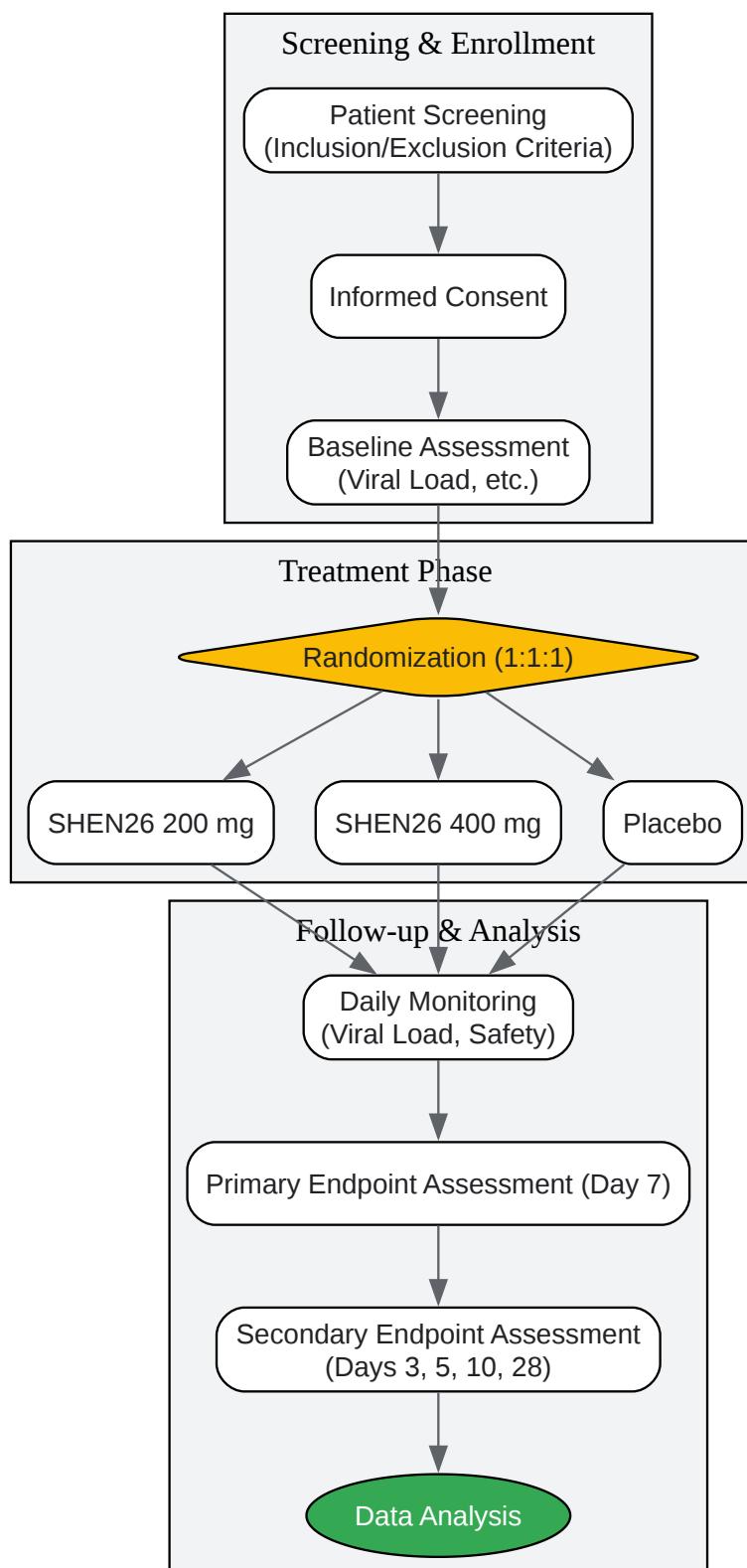
- A multicenter, randomized, double-blind, placebo-controlled trial with patients randomized in a 1:1:1 ratio to receive a low dose of **SHEN26** (200 mg), a high dose of **SHEN26** (400 mg), or a placebo.[1][5][6]

## 3. Outcome Measures:

- Primary Outcome: Change in viral RNA levels from baseline to Day 7.[1][5][6]
- Secondary Outcomes: Changes in viral RNA levels at Days 3, 5, 10, and 28, and the time to viral clearance.[1][5]

## 4. Safety Monitoring:

- Adverse events were monitored throughout the study.
- Renal and hepatic function were assessed.[1]

[Click to download full resolution via product page](#)**Caption:** Workflow of the Phase II clinical trial for **SHEN26**.

## Summary of Clinical Findings

### Pharmacokinetics:

- In the Phase I SAD trial, the plasma concentration of the active metabolite of **SHEN26** increased in a dose-proportional manner in the 50-400 mg range.[2][3]
- Food, particularly a high-fat meal, was found to increase the absorption of **SHEN26**.[2][3]

### Efficacy:

- In the Phase II trial, the 400 mg dose of **SHEN26** showed a significantly greater reduction in viral load on Day 3 and Day 5 compared to the placebo group.[1][4][5][6]
- The effects of **SHEN26** on viral load were observed to be dose-dependent.[1][4]

### Safety and Tolerability:

- **SHEN26** was found to be safe and well-tolerated in both Phase I and Phase II trials.[1][2]
- Most adverse events reported were mild and resolved without treatment.[2][3]
- No serious adverse events related to **SHEN26**, including hepatotoxicity or worsening of renal function, were observed.[1]

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